JQ1-Tco

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

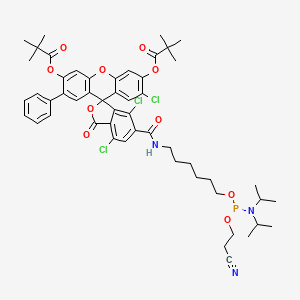

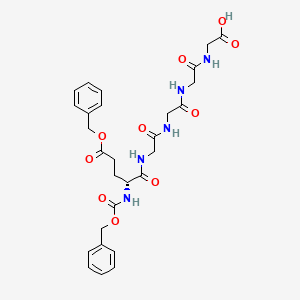

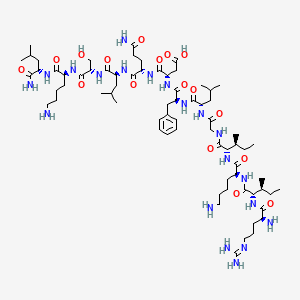

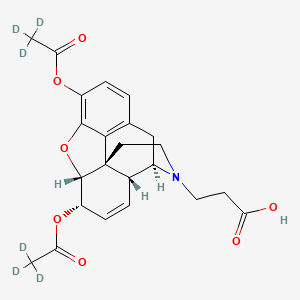

JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

JQ1-Tco primarily undergoes click chemistry reactions, such as SPAAC and iEDDA. These reactions are highly specific and efficient, allowing for the conjugation of this compound with various biomolecules without the need for toxic catalysts .

Common Reagents and Conditions

SPAAC Reaction: Typically involves azide-functionalized biomolecules and this compound under mild, aqueous conditions.

iEDDA Reaction: Involves tetrazine-functionalized biomolecules and this compound, also under mild conditions

Major Products

The major products of these reactions are conjugates of this compound with the target biomolecules, which can be used for various applications in molecular biology and medicinal chemistry .

Scientific Research Applications

JQ1-Tco has a wide range of applications in scientific research:

Chemistry: Used as a molecular probe in click chemistry to study the interactions and functions of BET proteins

Biology: Facilitates the labeling and tracking of BET proteins in live cells, aiding in the study of gene regulation and cellular processes

Medicine: Employed in preclinical studies to evaluate the efficacy and toxicity of BET inhibitors in cancer therapy

Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools

Mechanism of Action

JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .

Comparison with Similar Compounds

Similar Compounds

JQ1: The parent compound of JQ1-Tco, also a BET inhibitor.

IBET-762: Another BET inhibitor used in similar research applications .

Uniqueness

This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .

Properties

Molecular Formula |

C31H37ClN6O3S |

|---|---|

Molecular Weight |

609.2 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |

InChI |

InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |

InChI Key |

CYIPOINYTLBSLB-SBSQNJSVSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)